

Tyrphostin AG30: A Comparative Guide to Efficacy and Specificity in EGFR Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tyrphostin AG30

Cat. No.: B15612297

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Tyrphostin AG30**, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with other alternative inhibitors.^{[1][2][3]} The content is designed to offer an objective analysis of its performance, supported by experimental data and detailed methodologies, to aid in research and development applications.

Mechanism of Action

Tyrphostin AG30 functions as a competitive inhibitor of ATP at the binding site within the EGFR tyrosine kinase domain.^[4] This action prevents the autophosphorylation of the receptor, a crucial step in the activation of downstream signaling pathways that are pivotal for cell proliferation, survival, and differentiation.^{[2][4]} A primary and well-documented downstream effect of **Tyrphostin AG30** is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation.^[4]

Efficacy and Specificity: A Comparative Analysis

While **Tyrphostin AG30** is consistently described as a potent and selective inhibitor of EGFR, specific quantitative data, such as IC₅₀ values from broad kinase profiling panels, are not readily available in the reviewed literature.^{[2][5]} However, to provide a comparative context, the following table summarizes the IC₅₀ values for other relevant tyrphostin family members and

other classes of EGFR inhibitors. It is important to note that these values are highly dependent on the specific assay conditions and cell lines used.^{[1][2]}

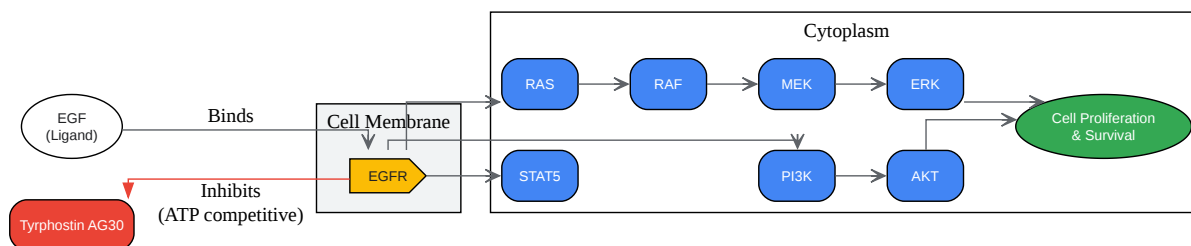
Table 1: Comparison of IC50 Values for EGFR Inhibitors

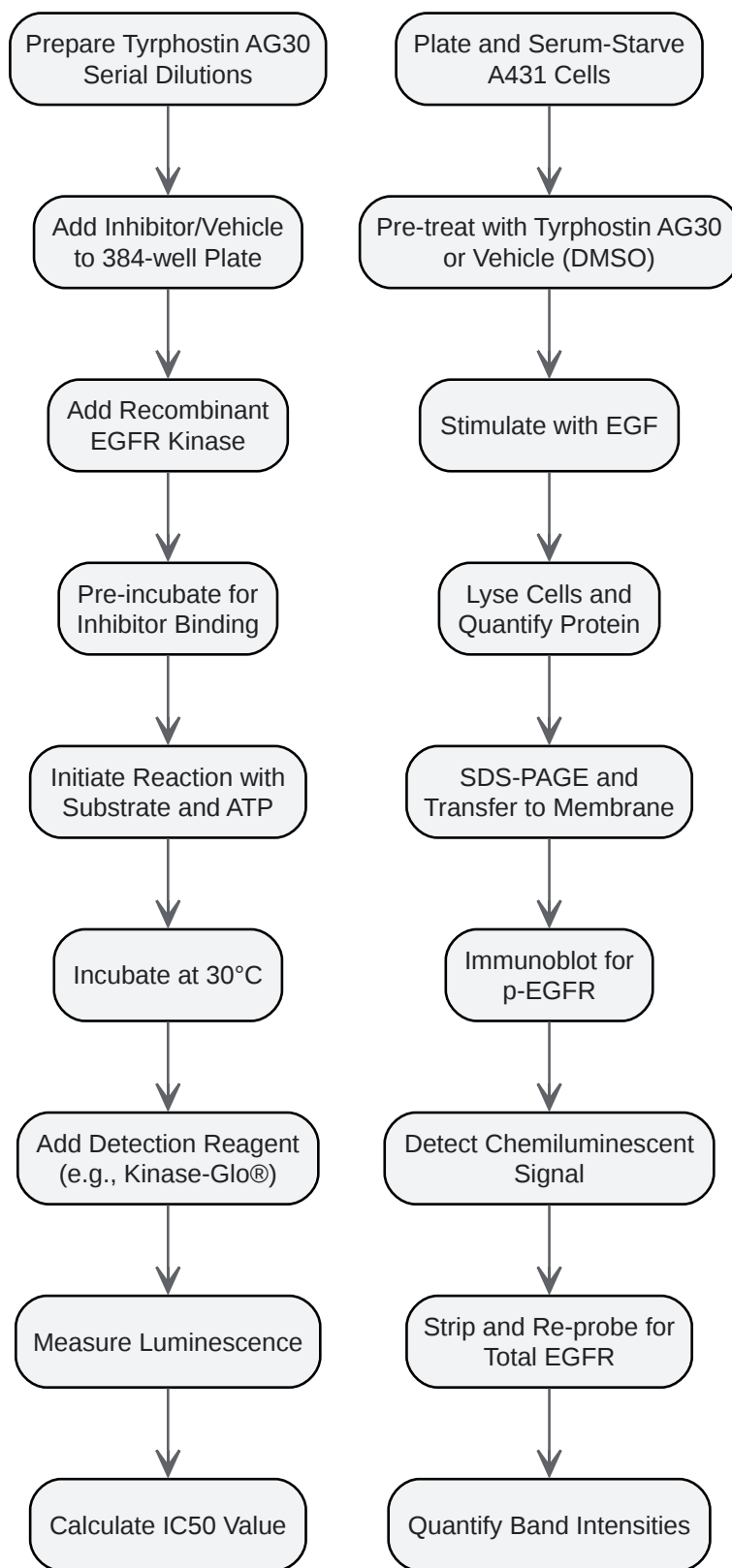
Inhibitor	Primary Target(s)	IC50 Value (EGFR)	Target Class
Tyrphostin AG30	EGFR	Data not available	Receptor Tyrosine Kinase
Tyrphostin AG1478	EGFR	3 nM	Receptor Tyrosine Kinase
Tyrphostin AG490	JAK2, EGFR	100 nM (EGFR)	Non-receptor and Receptor Tyrosine Kinase
Gefitinib	EGFR	~33 nM (cell-free)	Receptor Tyrosine Kinase
Erlotinib	EGFR	2 nM (cell-free)	Receptor Tyrosine Kinase
Lapatinib	EGFR, HER2	10.2 nM (EGFR)	Receptor Tyrosine Kinase

Note: The lack of a publicly available, broad kinase selectivity profile for **Tyrphostin AG30** limits a detailed quantitative discussion of its specificity against other kinases.^[5]

Signaling Pathway and Inhibition

The EGFR signaling cascade is a critical pathway in cellular proliferation and survival. Its dysregulation is implicated in various cancers. **Tyrphostin AG30** targets the initial step of this cascade, preventing the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Tyrphostin AG30: A Comparative Guide to Efficacy and Specificity in EGFR Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612297#efficacy-and-specificity-of-tyrphostin-ag30]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com